Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a complex organic compound that features a pyrazole ring substituted with an azepane group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1H-pyrazole with azepane-2-carboxylic acid, followed by esterification with methanol under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(azepan-2-yl)acetate
- Methyl 4-(azepan-2-yl)benzoate hydrochloride
- 4-(Azepan-2-ylmethyl)morpholine
Uniqueness
Methyl 2-(4-(azepan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both azepane and ester functional groups. This combination of features distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C14H23N3O2 |
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Molecular Weight |
265.35 g/mol |
IUPAC Name |
methyl 2-[4-(azepan-2-yl)-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C14H23N3O2/c1-10-14(12-7-5-4-6-8-15-12)11(2)17(16-10)9-13(18)19-3/h12,15H,4-9H2,1-3H3 |
InChI Key |
IQRZJNDQOQZQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)C)C2CCCCCN2 |
Origin of Product |
United States |
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